4-(trifluoromethyl)-1H-benzimidazole

Übersicht

Beschreibung

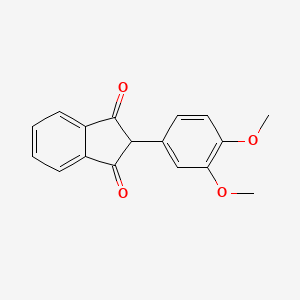

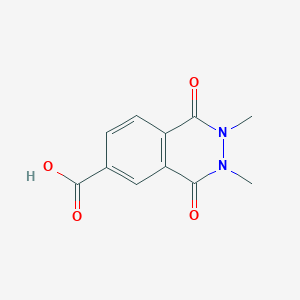

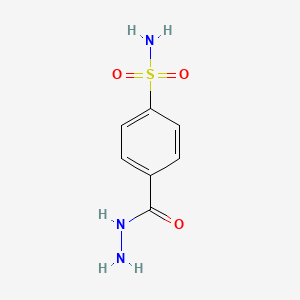

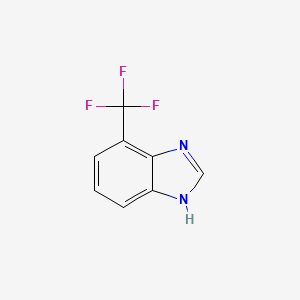

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides1. Benzimidazole is a type of organic compound consisting of a fusion of benzene and imidazole. It is an important pharmacophore and a privileged structure in medicinal chemistry1.

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen enormous growth in the last decade1. Transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common approach1.

Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would include a carbon atom bonded to three fluorine atoms and connected to the rest of the molecule2. The benzimidazole structure consists of a fusion of benzene and imidazole2.

Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can be introduced into more complex molecules through reactions with acylation derivatization reagents3.Physical And Chemical Properties Analysis

Physical properties of trifluoromethyl-containing compounds can include color, density, hardness, and melting and boiling points5. The presence of a trifluoromethyl group can also influence the chemical properties of the compound, including its reactivity6.

Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include “4-(trifluoromethyl)-1H-benzimidazole”, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The trifluoromethyl group is treated as a purely electron-withdrawing group during compound development .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Antifungal Activity

- Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which include “4-(trifluoromethyl)-1H-benzimidazole”, have been studied for their antifungal activity .

- Method : The synthesis of these compounds involves various chemical reactions, including esterification .

- Results : The antifungal activity of these compounds was found to be significant, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L .

3. Organic Synthesis

- Application : “4-(Trifluoromethyl)phenylhydrazine” is an important raw material and intermediate used in organic synthesis .

- Method : This compound is used as a building block in the synthesis of various organic compounds .

- Results : The specific outcomes depend on the particular synthesis process and the other compounds involved .

4. Synthesis of 4-(trialkylmethyl)anilines

- Application : “4-(Trifluoromethyl)aniline” has been used in the synthesis of "4-(trialkylmethyl)anilines" .

- Method : The synthesis involves various chemical reactions, including alkylation .

- Results : The specific outcomes depend on the particular synthesis process and the other compounds involved .

5. Antibacterial Activity

- Application : Salicylanilide 4-(trifluoromethyl)benzoates have been evaluated for their antibacterial activity against Mycobacterium tuberculosis, M. avium, M. kansasii, and eight bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : All of the 4-(trifluoromethyl)benzoates displayed a significant antimycobacterial activity, with minimum inhibitory concentrations (MICs) of 0.5–32 μmol/L against all strains .

6. Synthesis of Trifluoromethyl Alkyl Ethers

Safety And Hazards

Safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some general precautions include avoiding contact with eyes, skin, and clothing, avoiding repeated exposure, and keeping away from open flames, hot surfaces, and sources of ignition7.

Zukünftige Richtungen

The development of trifluoromethyl-containing compounds is an increasingly important research topic. Many novel applications of these compounds are expected to be discovered in the future, particularly in the fields of agrochemicals and pharmaceuticals1.

Please consult with a professional chemist or a relevant expert for more specific and detailed information. This information is based on general knowledge and does not pertain to “4-(trifluoromethyl)-1H-benzimidazole” specifically.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323083 | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)-1H-benzimidazole | |

CAS RN |

392-11-0 | |

| Record name | 392-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.